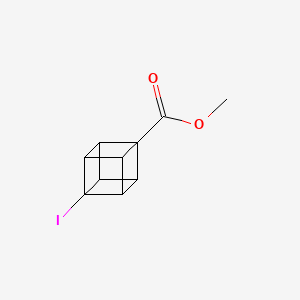

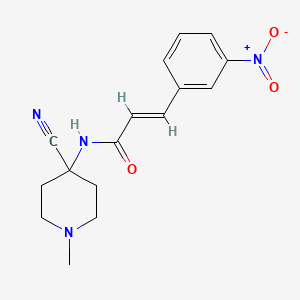

![molecular formula C23H17NO3S B2449918 Methyl 3-[(4-phenylbenzoyl)amino]-1-benzothiophene-2-carboxylate CAS No. 477537-59-0](/img/structure/B2449918.png)

Methyl 3-[(4-phenylbenzoyl)amino]-1-benzothiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-[(4-phenylbenzoyl)amino]-1-benzothiophene-2-carboxylate, also known as PBAB, is a synthetic compound that has been of great interest in scientific research due to its potential applications in various fields. PBAB is a member of the benzothiophene family of compounds, which are known to exhibit a wide range of biological activities.

Applications De Recherche Scientifique

Antitumor Applications and Mechanisms

This compound is part of a class of antitumor agents known for their selective and potent properties. The effectiveness of these compounds, including the Methyl 3-[(4-phenylbenzoyl)amino]-1-benzothiophene-2-carboxylate derivative, is attributed to their ability to induce cytochrome P450 1A1 activity in carcinoma cells, which is crucial for their antitumor activity. This induction leads to the formation of DNA adducts in sensitive tumor cells, a process that is a key mechanism behind their antitumor effects. The presence of DNA adducts has been observed in vitro and in vivo, suggesting a direct interaction with the genetic material of tumor cells leading to their death or growth inhibition (Leong et al., 2003).

Pharmacological Properties

The pharmacological characteristics of compounds within this class, including Methyl 3-[(4-phenylbenzoyl)amino]-1-benzothiophene-2-carboxylate, have been extensively studied. These compounds exhibit significant antitumor activity against various cancer cell lines in vitro and in animal models. Their activity is highly selective, suggesting a potential for targeted cancer therapy with manageable side effects. The metabolic transformation of these compounds is critical for their activation and subsequent antitumor effects, highlighting the importance of understanding their pharmacokinetics and pharmacodynamics for clinical development (Bradshaw et al., 2002).

Chemical Synthesis and Derivatives

Research on Methyl 3-[(4-phenylbenzoyl)amino]-1-benzothiophene-2-carboxylate also encompasses its chemical synthesis and the development of novel derivatives. Efforts have been made to synthesize water-soluble amino acid prodrugs of the lipophilic antitumor benzothiazoles, addressing formulation and bioavailability issues. These prodrugs are designed to be stable and water-soluble under weak acid conditions while being capable of regenerating the active parent compound in vivo. This research direction is pivotal for improving the clinical applicability of these compounds, making them suitable for parenteral administration in cancer therapy (Hutchinson et al., 2002).

Propriétés

IUPAC Name |

methyl 3-[(4-phenylbenzoyl)amino]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO3S/c1-27-23(26)21-20(18-9-5-6-10-19(18)28-21)24-22(25)17-13-11-16(12-14-17)15-7-3-2-4-8-15/h2-14H,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BERXXWBWAHYMDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(4-phenylbenzoyl)amino]-1-benzothiophene-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

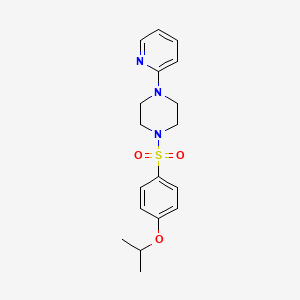

![5-((4-Ethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2449840.png)

![[3-(3-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2449842.png)

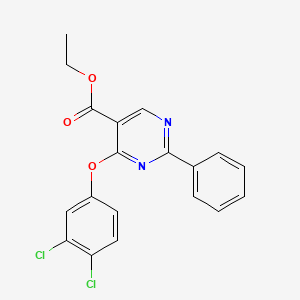

![N-(furan-2-ylmethyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2449850.png)

![[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine](/img/structure/B2449852.png)

![1-(2-ethyl-6-methylphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea](/img/structure/B2449853.png)

![1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2449856.png)